molecular formula C15H13N3O2 B2654325 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-24-3

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2654325
CAS No.: 1021052-24-3
M. Wt: 267.288
InChI Key: LGAUJOAHVUVJSI-UHFFFAOYSA-N
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Description

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-methyl-5-nitroimidazo[4,5-b]pyridine, a reduction step followed by a coupling reaction with o-tolylboronic acid under Suzuki-Miyaura coupling conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
  • 2-methyl-5-(p-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Uniqueness

2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to its analogs.

Properties

IUPAC Name

2-methyl-5-(2-methylphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-8-5-3-4-6-10(8)12-7-11(15(19)20)13-14(18-12)17-9(2)16-13/h3-7H,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAUJOAHVUVJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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